Nitrosostromelin
Description
Nitrosostromelin (CAS: 182064-61-5) is an N-hydroxy, N-nitroso derivative of 2-amino-12-methyl-1,3,12-tetradecanetriol, with the molecular formula C₁₅H₃₂N₂O₅ and a molecular weight of 320.43 g/mol . It is a natural alkaloid produced by Streptomyces species and has been identified as a stromelysin inhibitor—a matrix metalloproteinase implicated in tissue remodeling and disease progression. Its isolation and synthesis were patented in the UK in 1996, with applications in therapeutic contexts requiring metalloproteinase modulation .
Properties
Molecular Formula |
C15H32N2O5 |
|---|---|
Molecular Weight |
320.42 g/mol |
IUPAC Name |
(Z)-hydroxyimino-oxido-(1,3,12-trihydroxy-12-methyltetradecan-2-yl)azanium |
InChI |
InChI=1S/C15H32N2O5/c1-3-15(2,20)11-9-7-5-4-6-8-10-14(19)13(12-18)17(22)16-21/h13-14,18-21H,3-12H2,1-2H3/b17-16- |
InChI Key |
SHMXNBZBIVBMJM-MSUUIHNZSA-N |
Isomeric SMILES |
CCC(C)(CCCCCCCCC(C(CO)/[N+](=N/O)/[O-])O)O |
Canonical SMILES |
CCC(C)(CCCCCCCCC(C(CO)[N+](=NO)[O-])O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrosostromelin involves several steps, starting with the isolation of the precursor compounds from Streptomyces cultures. The key steps include:
Fermentation: Streptomyces species are cultured under specific conditions to produce the precursor compounds.
Extraction: The compounds are extracted using solvents such as methanol or ethanol.
Purification: The extracted compounds are purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Nitrosostromelin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various nitroso and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Nitrosostromelin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Nitrosostromelin exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Source |
|---|---|---|---|---|---|
| This compound | 182064-61-5 | C₁₅H₃₂N₂O₅ | 320.43 | N-nitroso, triol, amine | Streptomyces sp. |
| Halaminol B | 389125-59-1 | C₁₂H₂₅NO | 199.34 | Amine, hydroxyl | Haliclona sp. (marine sponge) |
| Obscuraminol B | 350485-82-4 | C₁₆H₃₁NO | 253.43 | Amine, cyclic ether | Pseudodistoma obscurum (tunicate) |
| 8-Amino-7-oxononanoic acid | 4707-58-8 | C₉H₁₇NO₃ | 187.24 | Carboxylic acid, ketone, amine | Synthetic/Natural sources |
| N-Nitrosothiazolidine | 73870-33-4 | C₃H₆N₂OS | 118.16 | N-nitroso, heterocyclic thiol | Synthetic |
Key Observations:
- This compound is distinguished by its N-nitroso group and triol backbone, which are absent in Halaminol B and Obscuraminol B. Its molecular weight is ~50% higher than these analogs, suggesting greater structural complexity .
- N-Nitrosothiazolidine shares the N-nitroso functional group but lacks the hydroxyl and amine moieties critical to this compound’s bioactivity .
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